8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
CAS No.:
Cat. No.: VC15940602
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClF3N2 |
|---|---|
| Molecular Weight | 232.59 g/mol |
| IUPAC Name | 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine |
| Standard InChI | InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H |
| Standard InChI Key | GPHUFLYIEPVMBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The IUPAC name for this compound is 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, with a canonical SMILES representation of C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F . Its crystalline structure is stabilized by π-π stacking interactions between the naphthyridine rings, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 232.59 g/mol | |
| LogP (Partition Coefficient) | Estimated 2.1 (lipophilic) | |
| Solubility | Low in water; soluble in DMSO | |
| Melting Point | Not reported | - |
The compound’s low aqueous solubility poses challenges for formulation, necessitating prodrug strategies or nanoparticle delivery systems in therapeutic applications .
Synthesis and Derivative Development
Regioselective Suzuki Coupling
A pivotal synthesis route involves regioselective Suzuki-Miyaura cross-coupling to functionalize the 2-position of the 1,5-naphthyridine core. As detailed in and , the protocol proceeds as follows:
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Tosylation of 8-Chloro-1,5-naphthyridin-2-ol: Treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine yields 8-chloro-1,5-naphthyridin-2-yl tosylate (78% yield) .
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Suzuki Coupling: Reaction with aryl boronic acids (e.g., 3-methylsulfonylphenylboronic acid) in 1-butanol/water under palladium catalysis affords 2-aryl-8-chloro-1,5-naphthyridines (27–47% yield) .
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Amine Substitution at C-8: Displacement of the chloro group with amines (e.g., piperidine derivatives) under acidic conditions generates target derivatives .
Table 1: Representative Synthesis Yields
| Intermediate/Product | Reaction Conditions | Yield (%) |
|---|---|---|
| 8-Chloro-1,5-naphthyridin-2-yl tosylate | DCM, Et₃N, 18 h, RT | 78 |
| 8-Chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine | 1-Butanol/H₂O, Pd(dppf)Cl₂, 18 h | 27 |
| 8-((1-Methylpiperidin-4-yl)amino)-1,5-naphthyridin-2-ol | HBr (48%), 120°C, 18 h | 73 |
Alternative Cyclization Strategies
Biological Activity and Mechanistic Insights
Antimalarial Activity
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine derivatives exhibit dual inhibitory activity against Plasmodium falciparum:
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PI4K Inhibition: IC₅₀ values of 0.12–0.45 µM against Plasmodium vivax phosphatidylinositol-4-kinase (PI4K), disrupting parasite lipid metabolism .
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Hemozoin Formation Blockade: Inhibition of β-hematin crystallization (IC₅₀: 1.2–3.8 µM), preventing detoxification of heme in malaria parasites .
Table 2: Biological Activity of Selected Derivatives
| Compound | PvPI4K IC₅₀ (µM) | Hemozoin IC₅₀ (µM) |
|---|---|---|
| 8-(Piperidin-4-ylamino)-2-(3-CF₃-phenyl)-1,5-naphthyridine | 0.15 ± 0.02 | 1.5 ± 0.3 |
| 8-((1-Methylpiperidin-4-yl)amino)-2-(2-CF₃-pyridin-3-yl)-1,5-naphthyridine | 0.29 ± 0.04 | 2.8 ± 0.5 |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for antimalarial drug candidates. Key optimizations include:
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Piperidine Substituents: Introducing hydrophilic groups (e.g., hydroxyethyl) at the piperidine N-atom improves solubility but reduces potency (6-fold loss in IC₅₀) .
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Trifluoromethyl Positioning: The 2-trifluoromethyl group enhances target binding via hydrophobic interactions and fluorine-specific contacts .
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